molecular formula C11H24 B14553456 4,4-Diethyl-2-methylhexane CAS No. 61868-69-7

4,4-Diethyl-2-methylhexane

Cat. No.: B14553456
CAS No.: 61868-69-7
M. Wt: 156.31 g/mol
InChI Key: UNPXTJSCIHOMKB-UHFFFAOYSA-N
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Description

Contextualization of Branched Alkanes in Contemporary Chemical Science

Branched alkanes, a fundamental class of saturated hydrocarbons, are characterized by a carbon skeleton that deviates from a simple linear chain. This structural branching imparts unique physical and chemical properties that distinguish them from their straight-chain (n-alkane) counterparts. In contemporary chemical science, the study of branched alkanes has garnered significant attention due to their thermodynamic stability and their prevalence in various natural and industrial contexts. acs.org Research has shown that branched alkanes are often thermodynamically more stable than their linear isomers, a phenomenon attributed to a combination of factors including electronic and steric effects. acs.orgresearchgate.net This increased stability has profound implications for their chemical behavior and reactivity.

The presence of branched alkanes is significant in urban environments, where they constitute a notable fraction of hydrocarbons emitted from sources like gasoline and diesel exhaust. copernicus.org Consequently, their role as precursors to secondary organic aerosols (SOA) is a key area of atmospheric chemistry research. copernicus.org Understanding the multiphase reactions of branched alkanes is crucial for accurately modeling air quality and climate effects. copernicus.org Furthermore, the study of their liquid-state dynamics and intermolecular interactions provides valuable insights into the behavior of complex hydrocarbon mixtures, which is relevant to fuel science and materials chemistry. aip.org

Nomenclature and Structural Representation of 4,4-Diethyl-2-methylhexane

The systematic name "this compound" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name can be deconstructed as follows:

hexane (B92381) : This indicates the longest continuous carbon chain in the molecule consists of six carbon atoms.

methyl : This denotes a single-carbon alkyl substituent (-CH₃).

2- : This number specifies that the methyl group is attached to the second carbon atom of the hexane chain.

diethyl : This indicates the presence of two ethyl group substituents (-CH₂CH₃).

4,4- : These numbers signify that both ethyl groups are bonded to the fourth carbon atom of the hexane chain.

The compound is one of the 159 structural isomers of undecane (B72203), all sharing the molecular formula C₁₁H₂₄. nacchemical.comwikipedia.org

Structural Representation:

The structure features a central hexane backbone with a methyl group at the C2 position and two ethyl groups at the C4 position.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Number 61868-69-7
Appearance Colorless liquid (presumed)
Density 0.765 g/mL
Boiling Point 183 °C
Molar Volume 204.2 mL/mol
Refractive Index 1.429
Molecular Refractive Power 52.62 mL/mol

Data sourced from stenutz.eu, chemsrc.com, nih.gov

Significance of Branched Alkane Research in Academic Disciplines

The study of branched alkanes, including specific isomers like this compound, holds considerable importance across several academic disciplines.

Physical and Theoretical Chemistry : Branched alkanes serve as model systems for investigating fundamental concepts of molecular stability. researchgate.net Researchers utilize computational methods like density functional theory (DFT) to analyze the origins of stability in branched structures, exploring factors such as steric repulsion and stabilizing electronic interactions. acs.orgresearchgate.net These studies contribute to a deeper understanding of non-covalent interactions and their influence on molecular properties.

Fuel Science and Engineering : The degree and nature of branching in alkanes significantly affect fuel properties. For instance, highly branched alkanes are desirable components in gasoline as they increase the octane (B31449) rating, leading to improved engine performance and reduced knocking. The ability to control the amount and type of branched alkanes is critical for producing high-quality fuels. nih.gov

Environmental and Atmospheric Science : As significant components of anthropogenic emissions, branched alkanes are important subjects in environmental studies. copernicus.org Their atmospheric oxidation pathways contribute to the formation of secondary organic aerosols (SOA), which impact air quality and climate. copernicus.org Research focuses on modeling these complex reactions to better predict SOA budgets in urban areas. copernicus.org

Analytical Chemistry : In fields like petrochemistry and environmental analysis, the separation and identification of complex mixtures of hydrocarbons are essential. Branched alkanes are often used as reference compounds or internal standards in techniques like gas chromatography. wikipedia.org Advanced analytical methods, such as 2D NMR spectroscopy, are being developed to quantify branched alkanes within complex matrices like catalyst supports, which is vital for monitoring industrial processes like Fischer-Tropsch synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-69-7

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4,4-diethyl-2-methylhexane

InChI

InChI=1S/C11H24/c1-6-11(7-2,8-3)9-10(4)5/h10H,6-9H2,1-5H3

InChI Key

UNPXTJSCIHOMKB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CC(C)C

Origin of Product

United States

Strategic Methodologies for the Synthesis of Branched Alkanes, with Specific Focus on 4,4 Diethyl 2 Methylhexane Analogs

Carbon-Carbon Bond Formation Reactions for Branched Architectures

The creation of the intricate carbon framework of branched alkanes relies on a diverse array of carbon-carbon bond formation reactions. These methods provide the foundational tools for assembling the target molecular architecture.

Organometallic Approaches: Grignard and Related Reagents

Organometallic reagents, particularly Grignard reagents, are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. unacademy.comwikipedia.orgmt.com The reaction of a Grignard reagent (R-MgX) with a carbonyl compound, such as a ketone or aldehyde, is a cornerstone of this approach, leading to the formation of secondary or tertiary alcohols, respectively. organic-chemistry.org These alcohol intermediates can then be subjected to dehydration to yield an alkene, followed by hydrogenation to afford the final saturated alkane. plymouth.ac.uk

For the synthesis of a 4,4-diethyl-2-methylhexane analog, a retrosynthetic analysis might involve the disconnection of one of the ethyl groups from the quaternary center. This suggests a synthetic route starting from a ketone. For instance, the reaction of 3-methyl-3-pentanone with an ethylmagnesium halide would yield 3-ethyl-3-methyl-3-pentanol. Subsequent dehydration and hydrogenation would produce the corresponding branched alkane.

Key Features of Grignard Reactions in Branched Alkane Synthesis:

Feature Description
Versatility A wide range of aldehydes and ketones can be used as starting materials, allowing for the synthesis of diverse branched structures.
C-C Bond Formation Directly forms a new carbon-carbon bond, which is essential for building the carbon skeleton.
Intermediate Formation The initial product is an alcohol, which requires further functional group manipulation (dehydration and hydrogenation) to yield the alkane.

| Stereocontrol | The reaction at the carbonyl carbon creates a new stereocenter if the starting material is chiral, which may require separation of stereoisomers. |

Condensation and Olefination Reactions (e.g., Aldol (B89426), Claisen, Wittig)

Condensation and olefination reactions provide alternative pathways for constructing the carbon backbone of branched alkanes. The Wittig reaction, for example, is a highly effective method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglumenlearning.com This reaction involves the treatment of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). libretexts.org The resulting alkene can then be hydrogenated to the corresponding alkane. plymouth.ac.uk A potential synthetic route to a this compound analog could involve the Wittig reaction between a sterically hindered ketone and an appropriate ylide to form a highly substituted alkene, which is then reduced.

Aldol and Claisen condensations are fundamental carbon-carbon bond-forming reactions that can be adapted for the synthesis of precursors to branched alkanes. plymouth.ac.uk These reactions typically form β-hydroxy carbonyl compounds or β-keto esters, which can undergo a series of transformations, including dehydration, decarboxylation, and reduction, to ultimately yield a saturated hydrocarbon skeleton.

Alkylation Strategies for Branched Systems (e.g., 1,3-Dithiane (B146892) Alkylation)

Alkylation strategies offer a powerful means of introducing alkyl groups to a carbon framework. The use of 1,3-dithianes as acyl anion equivalents is a particularly effective method for the synthesis of complex molecules. researchgate.netorganic-chemistry.org The acidic proton at the C-2 position of a 1,3-dithiane can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. uib.no This carbanion can then be alkylated by reaction with an alkyl halide. researchgate.netorganic-chemistry.org A sequence of deprotonation and alkylation steps can be repeated to introduce multiple alkyl groups. Finally, the dithiane protecting group is removed to reveal a carbonyl group, which can be further manipulated or reduced to a methylene (B1212753) group to complete the synthesis of the branched alkane.

Catalytic Synthesis Routes to Branched Alkanes

Catalytic processes offer efficient and often more environmentally benign alternatives to stoichiometric reactions for the production of branched alkanes. These methods are particularly important in industrial settings.

Hydroisomerization Processes for Branched Alkane Production

Hydroisomerization is a key industrial process used to convert linear or lightly branched alkanes into more highly branched isomers. mdpi.comresearchgate.nettandfonline.com This process is crucial for improving the octane (B31449) number of gasoline and the cold-flow properties of diesel fuels. researchgate.netmdpi.com The reaction is typically carried out using bifunctional catalysts that possess both metal and acid sites. mdpi.commdpi.com The metal component, often a noble metal like platinum, facilitates dehydrogenation and hydrogenation steps, while the acidic component, such as a zeolite, promotes the skeletal rearrangement of the hydrocarbon chain via carbenium ion intermediates. mdpi.comresearchgate.net

The selectivity of the hydroisomerization process is critical to maximize the yield of desired branched isomers while minimizing cracking reactions that lead to lower molecular weight products. mdpi.com The choice of catalyst, reaction temperature, and pressure are all important parameters that can be optimized to control the product distribution. tandfonline.com

Factors Influencing Hydroisomerization Selectivity:

Factor Influence on the Process
Catalyst Acidity A balance is required; too high acidity can lead to excessive cracking.
Metal-Acid Balance The ratio of metal sites to acid sites affects the rates of hydrogenation/dehydrogenation and isomerization.
Pore Structure of Support Zeolites with specific pore sizes can exert shape-selective control over the products formed.
Reaction Temperature Higher temperatures favor cracking, while lower temperatures favor isomerization.

| Hydrogen Pressure | Sufficient hydrogen pressure is necessary to suppress coke formation and maintain catalyst activity. |

Biomass-Derived Feedstock Conversion to Branched Alkanes

The conversion of renewable biomass into biofuels and biochemicals is a growing area of research. researchgate.netnih.gov Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can be broken down into smaller platform molecules that can then be upgraded to valuable products, including branched alkanes. researchgate.net One strategy involves the conversion of biomass-derived carbohydrates into furfural (B47365) or levulinic acid, which can then undergo aldol condensation reactions to create larger molecules. researchgate.netnih.gov Subsequent hydrodeoxygenation removes oxygen atoms and saturates double bonds to produce branched alkanes suitable for use as fuels. researchgate.net The development of efficient and selective catalysts for these transformations is a key challenge in this field. tudelft.nl

Electrochemical Approaches for Densely Branched Alkanes

Electrochemical synthesis, or electrosynthesis, offers a unique approach to forming carbon-carbon bonds, utilizing electricity to drive chemical reactions. academie-sciences.fr This methodology can, in principle, be applied to the construction of complex hydrocarbon skeletons, including densely branched alkanes. One of the classic electrochemical methods for alkane synthesis is the Kolbe electrolysis. unacademy.comvedantu.com This reaction involves the electrochemical oxidation of carboxylate salts, which decarboxylate to form radical intermediates. doubtnut.com These radicals then dimerize to form a new C-C bond, yielding an alkane. unacademy.com

The general mechanism for the Kolbe electrolysis is as follows:

At the Anode (Oxidation): 2 RCOO⁻ → 2 R• + 2 CO₂ + 2 e⁻

Dimerization: 2 R• → R-R

While effective for producing symmetrical alkanes (R-R) from a single carboxylate precursor, the synthesis of unsymmetrical or highly branched structures like this compound via a simple Kolbe reaction is problematic. vedantu.comaakash.ac.in For instance, to create the specific branching pattern of this compound, one would need to couple different radical intermediates. If a mixture of two different carboxylate salts (R¹COO⁻ and R²COO⁻) is electrolyzed, a statistical mixture of three different alkane products (R¹-R¹, R²-R², and R¹-R²) is typically formed. aakash.ac.inaskiitians.com This lack of selectivity leads to complex product mixtures that are difficult to separate, rendering the classical Kolbe reaction unsuitable for the targeted synthesis of a specific, unsymmetrical branched alkane.

Modern electrosynthesis is exploring more controlled methods. Recent advancements have demonstrated the potential for electrochemical conversion of CO₂ into both linear and branched hydrocarbons using specialized catalysts. researchgate.net Furthermore, the field of organic electrosynthesis is advancing to overcome challenges like limited current density and waste generation, making it a more sustainable and viable option for producing value-added chemicals. nih.govrsc.org While direct, selective electrosynthesis of a complex target like this compound remains a significant challenge, ongoing research into catalyst design and reaction control may provide future pathways. The table below summarizes key aspects of electrochemical approaches.

Electrochemical MethodPrincipleApplicability to Densely Branched AlkanesKey Challenges
Kolbe Electrolysis Anodic oxidation of carboxylates followed by radical dimerization. unacademy.comdoubtnut.comLimited; primarily for symmetrical alkanes. Cross-coupling yields mixtures. aakash.ac.inLow selectivity for unsymmetrical products, formation of byproducts.
Modern Electrocatalysis Direct conversion of feedstocks (e.g., CO₂) or functionalized molecules using specific electrocatalysts. researchgate.netEmerging potential; allows for the formation of branched products under controlled conditions.Catalyst development, reaction selectivity, and efficiency for complex targets.

Purification and Isolation Techniques for Synthetic Branched Alkanes

The successful synthesis of a target compound is contingent upon its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, reagents, solvents, and undesired byproducts. For non-polar compounds like branched alkanes, a combination of techniques is often employed to achieve high purity.

Distillation: Distillation separates compounds based on differences in their boiling points. masterorganicchemistry.com It is a primary technique for purifying liquids. Branched alkanes generally have lower boiling points than their linear isomers due to reduced surface area and weaker van der Waals forces. However, synthetic routes to branched alkanes can often produce a mixture of structural isomers with very similar boiling points, making separation by standard distillation challenging. askiitians.com Fractional distillation, using a column with a large surface area, can enhance the separation of compounds with close boiling points and is often necessary for purifying isomeric alkanes.

Chromatography: Chromatography is a powerful and versatile set of techniques for separating the components of a mixture. moravek.com The choice of chromatographic method depends on the properties of the compounds to be separated.

Gas Chromatography (GC): Due to the volatility of many alkanes, gas chromatography is an exceptionally effective technique for both analysis and purification (preparative GC). nih.gov In GC, the mixture is vaporized and passed through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. The retention time of a compound in the column is influenced by its boiling point and its interactions with the stationary phase. GC can resolve complex mixtures of isomers that are inseparable by distillation. plymouth.ac.uk

Column Chromatography: Liquid column chromatography is another staple purification method. For non-polar alkanes, normal-phase chromatography using a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a non-polar mobile phase (e.g., hexane) is typically used. While alkanes themselves have very low polarity and elute quickly, this technique is highly effective for removing more polar impurities, such as alcohols (e.g., the alcohol intermediate from a Grignard synthesis) or residual ketones. plymouth.ac.uk Specialized methods, such as using silica gel impregnated with silver nitrate (B79036) (AgNO₃), can be used to separate saturated alkanes from any unsaturated byproducts (alkenes) that may have formed. plymouth.ac.uk

Adsorptive Separation: Advanced techniques using porous materials can separate alkanes based on their molecular size and shape.

Molecular Sieves: These are materials with pores of a precise and uniform size. 5A molecular sieves, for example, are commonly used in the petrochemical industry to selectively adsorb n-alkanes from branched and cyclic hydrocarbon mixtures, as the linear molecules can enter the pores while the bulkier branched isomers cannot. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials whose pore size, shape, and surface functionality can be precisely tuned. researchgate.net This tunability makes them promising candidates for the challenging separation of alkane isomers based on subtle differences in their molecular dimensions. mdpi.comberkeley.edu

The following table compares the primary purification techniques for synthetic branched alkanes.

TechniquePrinciple of SeparationAdvantagesDisadvantages
Fractional Distillation Boiling point differences. masterorganicchemistry.comGood for large quantities; effective for compounds with significantly different boiling points.Ineffective for separating isomers with close boiling points; energy-intensive.
Gas Chromatography (GC) Volatility and interaction with stationary phase. nih.govExcellent resolution of complex mixtures and isomers. plymouth.ac.ukTypically for smaller quantities (analytical or preparative scale); requires volatile compounds.
Liquid Column Chromatography Adsorption/polarity differences. moravek.comVersatile; excellent for removing polar impurities; scalable.Can require large volumes of solvent; may not separate non-polar isomers effectively.
Adsorption (Molecular Sieves/MOFs) Molecular size and shape exclusion. mdpi.comresearchgate.netHighly selective for specific molecular shapes (e.g., linear vs. branched).Adsorbent capacity can be limited; may require specific pore sizes for the target separation.

Advanced Conformational Analysis and Stereochemical Characterization of Branched Alkane Structures

Fundamental Principles of Conformational Isomerism in Acyclic Hydrocarbons

Conformational isomers, or conformers, represent distinct three-dimensional arrangements of a molecule that can be interconverted by rotation about sigma (σ) bonds. libretexts.orgmaricopa.edu This rotation is not entirely free, as energetic barriers exist between different conformations. maricopa.edu The study of these energy changes and the relative stability of different conformers is known as conformational analysis. fiveable.melibretexts.org

To effectively visualize and analyze the three-dimensional structures of conformers, chemists employ specific representational tools. wikipedia.orgstudy.com The Newman projection provides a view down a specific carbon-carbon bond axis. wikipedia.orgyoutube.com The front carbon is depicted as a point from which three bonds radiate, while the back carbon is represented by a circle with its three bonds emerging from the circumference. wikipedia.orgyoutube.com This projection is particularly useful for illustrating the dihedral angle between substituents on adjacent carbons. wikipedia.org

For a complex branched alkane like 4,4-diethyl-2-methylhexane, a Newman projection looking down the C3-C4 bond would be particularly insightful due to the high degree of substitution at the C4 position.

Rotation around a C-C single bond in an acyclic alkane leads to a continuous series of conformations, but two primary arrangements are of key interest: staggered and eclipsed. libretexts.orglibretexts.org

Staggered conformations occur when the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. libretexts.orglumenlearning.com This arrangement maximizes the distance between electron clouds of the bonds, leading to lower energy and greater stability. fiveable.melumenlearning.com

Eclipsed conformations arise when the substituents on the front carbon are directly in line with those on the back carbon, resulting in a 0° dihedral angle. libretexts.orglumenlearning.com This conformation is energetically unfavorable due to increased electron-electron repulsion. fiveable.melumenlearning.com

In a branched system like this compound, the size of the substituent groups significantly influences the energy differences between these conformations.

Within the low-energy staggered conformations, further distinctions can be made based on the relative positions of the largest substituent groups. lumenlearning.com

Anti conformation: This is the most stable staggered conformation, where the two largest groups on adjacent carbons are positioned 180° apart. lumenlearning.com This arrangement minimizes steric hindrance. fiveable.me

Gauche conformation: In this staggered arrangement, the two largest groups are adjacent, with a dihedral angle of 60°. lumenlearning.com While more stable than an eclipsed conformation, a gauche arrangement is less stable than the anti conformation due to a repulsive interaction known as steric strain between the bulky groups. libretexts.orglumenlearning.com

For this compound, analyzing the C3-C4 bond, the anti conformation would place the isobutyl group on C3 opposite to one of the ethyl groups on C4, representing a state of lower energy. Gauche interactions would occur when the isobutyl group is positioned at a 60° angle to an ethyl group.

Quantitative Assessment of Conformational Energetics in Branched Alkanes

The relative stabilities of different conformations can be quantified by examining the energy contributions from various types of strain. libretexts.orgstudy.com

Two primary factors contribute to the energy differences between conformers:

Torsional Strain: This type of strain arises from the repulsion between the electron clouds of bonds on adjacent atoms. libretexts.orgchemistrysteps.com It is maximized in eclipsed conformations where bonds are directly aligned. libretexts.orgopenochem.org For instance, an H-H eclipsing interaction has an energetic cost of approximately 4.0 kJ/mol, while a CH3-H eclipsing interaction is about 6.0 kJ/mol. libretexts.org

Van der Waals Interactions (Steric Strain): This is a repulsive force that occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to overlap. libretexts.orgwikipedia.org This type of strain is particularly significant in gauche conformations of branched alkanes where bulky substituents are near each other. lumenlearning.comfiu.edu For example, the gauche interaction between two methyl groups in butane (B89635) introduces about 3.8 kJ/mol of steric strain. fiu.edufiu.edu

In this compound, the presence of multiple bulky ethyl and methyl groups leads to significant van der Waals interactions, making the energetic cost of gauche and eclipsed conformations particularly high.

The following interactive table summarizes the energetic cost of various destabilizing interactions in alkane conformations.

Interaction TypeGroups InvolvedApproximate Energy Cost (kJ/mol)Primary Type of Strain
EclipsingH, H4.0Torsional
EclipsingH, CH₃6.0Torsional & Steric
EclipsingCH₃, CH₃11.0Torsional & Steric
GaucheCH₃, CH₃3.8Steric

Influence of Branching on Conformational Landscapes and Dynamics

Increased branching in an alkane has a profound effect on its conformational landscape. nih.gov The presence of bulky substituents increases the energy of eclipsed and gauche conformations, thereby raising the energy barrier for bond rotation. libretexts.org This can lead to a more restricted rotation and a higher population of the more stable anti-conformers at any given moment. libretexts.org

Computational Approaches to Conformational Analysis of this compound and Analogs

Computational chemistry offers powerful tools to explore the potential energy landscape of flexible molecules like this compound. Methods such as molecular mechanics (MM) and ab initio calculations are utilized to determine the relative energies of different conformers and the energy barriers that separate them.

Molecular mechanics force fields, such as MMFF94 and OPLS, provide a rapid means of assessing conformational energies by treating molecules as a collection of atoms interacting through a set of classical potential energy functions. These functions account for bond stretching, angle bending, torsional strain, and van der Waals interactions. For highly branched alkanes, the accuracy of these force fields is crucial, particularly in parameterizing the non-bonded interactions that govern steric repulsion.

More accurate, albeit computationally intensive, quantum mechanical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide a more detailed and reliable picture of the electronic structure and conformational energetics. These methods are particularly useful for characterizing transition states and obtaining precise energy differences between conformers.

Detailed Research Findings

Rotation around the C3-C4 bond is particularly constrained due to the presence of the quaternary carbon at C4. This creates significant steric hindrance between the methyl group at C2 and the two ethyl groups at C4. To analyze the energetic consequences of rotation around the key C2-C3 bond, we can consider the interactions between the substituents on these two carbons. The front carbon (C2) is substituted with a methyl group, an isobutyl group, and a hydrogen atom. The back carbon (C3) is part of the hexane (B92381) chain and is bonded to the sterically demanding C4 atom with its two ethyl groups.

The analysis of simpler, related alkanes provides the energetic cost of various steric interactions, which can be used to approximate the relative energies of the conformers of this compound.

Interaction TypeEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H ↔ H eclipsed4.01.0
H ↔ CH₃ eclipsed6.01.4
CH₃ ↔ CH₃ eclipsed11.02.6
CH₃ ↔ CH₃ gauche3.80.9
CH₃ ↔ C₂H₅ gauche4.21.0

Note: These values are generally accepted estimates for steric and torsional strain in simple alkanes and serve as a basis for analyzing more complex structures.

The staggered conformations are significantly lower in energy than the eclipsed conformations. For this compound, the most stable conformers will seek to minimize the number and severity of gauche interactions, particularly those involving the bulkier ethyl and isobutyl groups. Any conformation that forces these larger groups into close proximity will be energetically unfavorable.

Due to the significant steric crowding around the C4 quaternary center, it is anticipated that the rotational barrier around the C3-C4 bond would be considerably high, effectively locking the conformation of that segment of the molecule. The primary conformational flexibility would then arise from rotations around the C2-C3 and C5-C6 bonds.

Considering the rotation around the C2-C3 bond, the staggered conformers will be the low-energy states. Of these, the conformer where the large isobutyl group (attached to C2) is anti-periplanar to the even larger C4 substituent group (attached to C3) would be predicted to be the most stable. Gauche interactions between the methyl group on C2 and the substituents on C3, and between the isobutyl group on C2 and the substituents on C3, will lead to higher energy staggered conformers.

Sophisticated Spectroscopic Techniques for the Structural and Electronic Elucidation of Branched Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides definitive evidence for the carbon skeleton and branching patterns of 4,4-diethyl-2-methylhexane. Due to the molecule's asymmetry, each carbon and proton environment is unique, leading to a distinct set of signals in the respective spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the typical alkane region (approx. 0.8-1.8 ppm). The chemical shift of each proton is influenced by its local electronic environment. Protons on methyl groups (CH₃) generally appear at the highest field (lowest ppm), followed by methylene (B1212753) (CH₂) and methine (CH) protons. The high degree of branching in this compound results in significant signal overlap, but high-field instruments can resolve the complex splitting patterns (e.g., doublets, triplets, quartets, and multiplets) that arise from spin-spin coupling between neighboring protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type: primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary. The quaternary carbon (C4) is typically the most deshielded among the sp³ carbons and its signal is of lower intensity. pressbooks.pub

Predicted NMR Chemical Shifts for this compound

Carbon PositionCarbon TypePredicted ¹³C Shift (ppm)Proton TypePredicted ¹H Shift (ppm)
C1Primary (CH₃)~23-CH₃~0.9 (d)
C2Tertiary (CH)~30-35-CH-~1.5-1.8 (m)
C3Secondary (CH₂)~45-50-CH₂-~1.2-1.4 (m)
C4Quaternary~35-40--
C5, C5' (Ethyl)Secondary (CH₂)~25-30-CH₂-~1.3-1.5 (q)
C6, C6' (Ethyl)Primary (CH₃)~8-12-CH₃~0.8-0.9 (t)
C1' (Methyl on C2)Primary (CH₃)~20-25-CH₃~0.9 (d)

Note: Predicted shifts are based on general ranges for branched alkanes. pressbooks.pubdocbrown.infolibretexts.orgchemguide.co.uk Actual values may vary. d=doublet, t=triplet, q=quartet, m=multiplet.

While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) can probe these interactions, providing valuable information on molecular conformation and dynamics in the solid phase. nih.gov For a flexible molecule like this compound, rotation around C-C bonds leads to multiple conformers (rotamers). wikipedia.org At low temperatures, these motions can be frozen, and ssNMR could, in principle, distinguish between different stable conformations.

Furthermore, ssNMR is a powerful tool for characterizing metal-alkane interactions. When alkanes coordinate to metal centers, the resulting motifs can be studied to understand the initial steps of C-H bond activation. researchgate.net Solid-state NMR techniques can probe the proximity of the alkane protons to the metal center and characterize the electronic changes upon coordination.

Transient alkane σ-complexes are key intermediates in C-H activation reactions, but their low stability and short lifetimes make them challenging to study. nih.gov Low-temperature NMR spectroscopy is one of the few techniques capable of directly observing these species. acs.org By generating the complexes photochemically at very low temperatures (e.g., 130-190 K) in inert solvents, their decomposition can be slowed sufficiently to allow for characterization. acs.orgacs.org

In such an experiment involving this compound, one would expect to observe ¹H NMR signals for the coordinated C-H group at unusually high fields (often in the negative ppm range), a hallmark of these σ-complexes. acs.org This technique allows for the direct study of which C-H bonds in the molecule (primary, secondary, or tertiary) preferentially interact with the metal center.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group and Structural Insights

Vibrational spectroscopy probes the vibrational modes of a molecule, which are determined by its structure and bonding. IR and Raman spectroscopy are complementary techniques that provide a characteristic "fingerprint" for a molecule. fiveable.meedinst.com

For an alkane like this compound, the spectrum is dominated by C-H and C-C bond vibrations.

C-H Stretching: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum appear in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of methyl (CH₃) and methylene (CH₂) groups. orgchemboulder.com

C-H Bending: Vibrations corresponding to the bending or deformation of C-H bonds are observed in the 1350-1470 cm⁻¹ range. orgchemboulder.com

While IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.com Symmetric vibrations often tend to be more intense in Raman spectra, while asymmetric vibrations are typically stronger in IR spectra. fiveable.me This complementarity is crucial for a complete vibrational analysis of the molecule's structure.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch (asymmetric, CH₃)~2960StrongStrong
C-H Stretch (asymmetric, CH₂)~2925StrongStrong
C-H Stretch (symmetric, CH₃)~2870MediumStrong
C-H Stretch (symmetric, CH₂)~2850MediumStrong
C-H Bend (Scissoring, CH₂)~1465MediumMedium
C-H Bend (Umbrella, CH₃)~1375MediumWeak
C-C Skeletal Vibrations800-1200Weak-MediumMedium

Note: These are general frequency ranges for alkanes. orgchemboulder.comtriprinceton.org The specific spectrum for this compound would be a unique fingerprint.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₁₁H₂₄), the molecular weight is 156.31 amu. In electron ionization (EI) mass spectrometry, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺•) with an m/z of 156. Due to the high energy involved, this molecular ion is often unstable and undergoes fragmentation. libretexts.org

The fragmentation of branched alkanes is predictable and primarily involves the cleavage of C-C bonds, especially at branching points, to form more stable secondary or tertiary carbocations. chemguide.co.uk For this compound, cleavage adjacent to the quaternary C4 is highly favored.

Expected Major Fragmentation Pathways:

Loss of an ethyl radical (•CH₂CH₃, 29 amu): Cleavage between C4 and an ethyl group would lead to a stable tertiary carbocation at m/z 127 (156 - 29).

Loss of a propyl radical (•CH₂CH₂CH₃, 43 amu): While less direct, rearrangements can lead to fragments corresponding to this loss. A significant peak at m/z 43 is also characteristic of the isopropyl cation, [CH(CH₃)₂]⁺, which could form from cleavage at the other end of the molecule.

Loss of larger fragments: Cleavage of the C3-C4 bond would result in the loss of a C₄H₉ radical (57 amu), yielding a fragment ion at m/z 99.

The resulting mass spectrum shows a series of peaks, with the most abundant fragment ion designated as the base peak (relative intensity of 100%). The molecular ion peak for highly branched alkanes is often of very low intensity or completely absent. libretexts.orgwhitman.edu

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for analyzing complex mixtures of volatile compounds, such as petroleum distillates or fuel products, where isomers like this compound are often present. researchgate.netfigshare.com

In a GC-MS analysis, the mixture is first injected into a GC, where its components are separated based on their boiling points and interactions with a stationary phase in a long capillary column. gcms.cz As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that specific compound. By comparing the retention time and the mass spectrum of an unknown peak to those of a known standard or a spectral library, the compound can be identified with high confidence. This makes GC-MS an indispensable tool for both qualitative and quantitative analysis of hydrocarbon mixtures. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Hydrocarbon Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of complex hydrocarbon mixtures, which can contain thousands of individual compounds. gcms.czdlr.degcms.cz This method provides a significant enhancement in separation power compared to traditional one-dimensional GC by employing two columns with different stationary phases (e.g., a nonpolar column followed by a polar column). dlr.deresearchgate.net This allows for the separation of compounds based on two independent properties, typically boiling point in the first dimension and polarity in the second dimension. researchgate.net

The increased peak capacity of GC×GC is particularly advantageous for resolving isomeric compounds, such as the numerous branched alkanes present in fuels and crude oils, which often co-elute in single-column systems. gcms.czacs.org The structured nature of GC×GC chromatograms, where chemically related compounds appear in distinct bands, facilitates group-type analysis, allowing for the classification and quantification of linear alkanes, branched alkanes, cyclic alkanes, and aromatics. gcms.cz The coupling with a time-of-flight mass spectrometer (TOF-MS) provides high-speed spectral acquisition, which is necessary to capture the narrow peaks produced by the second-dimension column, and allows for the identification of the separated compounds. gcms.czcopernicus.org

GC×GC-MS has been successfully applied to the detailed compositional analysis of a wide range of complex samples, including fossil and alternative fuels, atmospheric volatile organic compounds, and metabolites from the bacterial degradation of petroleum. dlr.decopernicus.orgncl.ac.uk This level of detailed analysis is crucial for understanding fuel properties and predicting combustion behavior. dlr.de

Table 1: Typical GC×GC-MS Parameters for Complex Hydrocarbon Analysis

ParameterCondition
First Dimension Column(Semi)polar (e.g., BPX50), 60 m length, 0.25 mm ID, 0.25 µm film thickness dlr.de
Second Dimension ColumnNonpolar (e.g., BPX5), 3 m length, 0.15 mm ID, 0.25 µm film thickness dlr.de
Carrier GasHelium mdpi.com
Oven Temperature ProgramInitial 28-35°C, ramped to 200-330°C dlr.demdpi.com
Modulation Period5-8 seconds gcms.czmdpi.com
DetectorTime-of-Flight Mass Spectrometer (TOF-MS) gcms.czcopernicus.org
Mass Rangem/z 35-300 copernicus.org

X-ray Absorption and Diffraction Techniques for Electronic Structure and Solid-State Characterization

Time-Resolved X-ray Absorption Spectroscopy for Photochemical Pathways

Time-resolved X-ray absorption spectroscopy (TRXAS) is a powerful technique for probing the electronic structure of transient species involved in photochemical reactions. nih.govdiva-portal.orgspectroscopyworld.com This method combines the element specificity of core-level X-ray absorption with the high temporal resolution of ultrafast laser spectroscopy to track the evolution of electronic states during a chemical transformation. nih.govspectroscopyworld.com

In the context of branched alkanes, TRXAS is particularly valuable for studying C-H bond activation by transition metal complexes, a fundamental process in catalysis. nih.govnih.gov These reactions often proceed through the formation of short-lived alkane σ-complexes, where the C-H bond coordinates to the metal center. nih.govnih.gov TRXAS can directly probe the electronic structure of the metal center in these intermediates. By tuning the X-ray energy to an absorption edge of the metal (e.g., the Cr L-edge), changes in the metal's oxidation state and ligand field can be monitored as the alkane binds and the C-H bond is cleaved. nih.gov

For instance, studies on the photochemistry of Cr(CO)₆ in octane (B31449) have used TRXAS to follow the formation of the Cr(CO)₅-octane σ-complex. nih.govdiva-portal.orgnih.gov After photoinduced dissociation of a CO ligand, the vacant coordination site on the Cr(CO)₅ fragment is occupied by a C-H bond from an octane solvent molecule. nih.govdiva-portal.org TRXAS experiments revealed the timescale for this complexation and provided unique information on the electronic structure of the resulting σ-complex from both the metal and ligand perspectives. nih.govnih.gov

Table 2: Key Findings from TRXAS Study of Cr(CO)₅-Alkane σ-Complex Formation

ObservationTimescale/ResultTechnique
Photoinduced CO dissociation from Cr(CO)₆< 100 fs nih.govdiva-portal.orgnih.govFemtosecond Optical Absorption
Geminate recombination of Cr(CO)₅ and CO150 fs nih.govdiva-portal.orgnih.govFemtosecond Optical Absorption
Formation of Cr(CO)₅-octane σ-complex8.2 ps nih.govdiva-portal.orgnih.govFemtosecond Optical Absorption
Electronic structure of σ-complexProbed at Cr L-edge and O K-edge nih.govnih.govPicosecond X-ray Absorption

Single-Crystal X-ray Diffraction for Precise Molecular Geometries

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edumdpi.com It provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure and reactivity. carleton.edu

For branched alkanes like this compound, obtaining a single crystal suitable for SCXRD analysis presents a significant challenge, as many of these compounds are liquids at room temperature. However, crystallographic studies on other, larger branched alkanes have been successful. researchgate.netnih.gov These studies have revealed how the presence of alkyl branches influences the molecular packing in the solid state. researchgate.net For example, the crystal structures of a series of mono-methyl branched alkanes have been determined, showing two distinct packing arrangements depending on the position of the methyl group. nih.goviucr.org The main carbon chains are typically found in an extended, all-trans conformation, with the crystal structure accommodating the steric bulk of the side group. researchgate.net This information is crucial for understanding intermolecular interactions and the physical properties of these materials.

Table 3: Illustrative Crystallographic Data for a Mono-Methyl Branched Alkane (7-methylnonacosane)

ParameterValue
Chemical FormulaC₃₀H₆₂ nih.gov
Crystal SystemMonoclinic iucr.org
Space GroupP2₁ iucr.org
Unit Cell b-axis length~4.93 Å iucr.org
Molecular ConformationExtended chain with deviation near methyl group nih.gov
Max C-C-C-C Torsion Angle Deviation~9° from fully staggered nih.gov

Neutron Diffraction for C-H Bond Activation Studies

Neutron diffraction is a powerful complement to X-ray diffraction for structural studies, particularly in systems containing hydrogen atoms. core.ac.uknih.gov While X-rays scatter from an atom's electron cloud, making light elements like hydrogen difficult to detect, neutrons scatter from the atomic nucleus. nih.gov This results in a comparable scattering power for hydrogen (or its isotope deuterium) and heavier elements like carbon or transition metals, allowing for the precise determination of C-H bond lengths and the location of hydrogen atoms in a crystal structure. nih.gov

This unique sensitivity makes neutron diffraction an invaluable tool for studying C-H bond activation in catalysis. nih.gov It can provide direct structural evidence for the interaction between a C-H bond and a catalyst's active site. For example, inelastic neutron scattering (INS), a related technique, can probe the vibrational modes of adsorbed molecules. nih.gov Changes in the vibrational frequencies of the C-H bonds upon interaction with a catalyst surface provide insight into the mechanism of bond weakening and activation. These experimental techniques, often combined with computational modeling, are crucial for developing a fundamental understanding of catalytic processes involving alkanes. researchgate.netnih.gov

Table 4: Application of Neutron Scattering Techniques in Catalysis

TechniqueInformation Obtained
Neutron DiffractionPrecise location of hydrogen atoms in catalyst structures and adsorbed species. nih.gov
Inelastic Neutron Scattering (INS)Vibrational and rotational spectra of surface species, providing information on C-H bond weakening. nih.gov
Quasi-elastic Neutron Scattering (QENS)Dynamics and diffusion of adsorbed hydrocarbons within catalyst pores. nih.gov
Small-Angle Neutron Scattering (SANS)Information on catalyst pore structure and particle size. nih.gov

Reflectance Spectroscopy for Hydrocarbon Characterization

Reflectance spectroscopy is a non-destructive technique used to characterize materials by measuring the light reflected from their surface. caltech.edu This method is particularly useful for analyzing samples that are opaque or difficult to measure in transmission mode. caltech.edu In the context of hydrocarbon analysis, reflectance spectroscopy, especially in the near-infrared (NIR) and short-wave infrared (SWIR) regions (400-2500 nm), has proven effective for both qualitative and quantitative assessments. researchgate.netresearchgate.net

Hydrocarbons exhibit characteristic absorption features in the NIR-SWIR range due to overtones and combinations of C-H stretching and bending vibrations. researchgate.netugpti.org Key absorption bands are typically observed around 1200 nm, 1725 nm, and 2310 nm. researchgate.net The intensity and precise position of these absorption features can be correlated with the type and abundance of hydrocarbons present in a sample. researchgate.netugpti.org This technique has found applications in geological remote sensing to identify hydrocarbon-bearing materials and in environmental monitoring to detect and quantify hydrocarbon contamination in soils. researchgate.netugpti.org

Table 5: Characteristic NIR-SWIR Absorption Bands for Hydrocarbon Characterization

Wavelength (approx.)Vibrational Origin
~1200 nmSecond overtone of C-H stretching vibrations researchgate.net
~1725 nmFirst overtone of C-H stretching vibrations researchgate.net
~2310 nmCombination of C-H stretching and deformation vibrations researchgate.net

Surface Light Scattering for Thermophysical Properties and Structural Correlations

Surface light scattering (SLS) is a non-invasive optical technique used to determine the thermophysical properties of liquids and liquid interfaces, such as viscosity and surface tension. researchgate.netacs.org The method analyzes the spectrum of light scattered by thermally excited capillary waves (ripples) on the surface of a liquid. The propagation and damping of these waves are directly related to the liquid's surface tension and viscosity. researchgate.net

SLS has been employed to characterize a variety of long-chain linear and branched alkanes over a wide range of temperatures. researchgate.netacs.orgnih.gov These studies provide valuable data for understanding how molecular structure, such as the degree of branching, influences macroscopic properties. For example, investigations into branched alkanes like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) and squalane (B1681988) have contributed to a better understanding of the relationship between molecular architecture and fluid behavior. acs.orgnih.gov The experimental data obtained from SLS are crucial for validating and refining molecular dynamics simulations and force fields used to predict the properties of complex fluids. researchgate.netacs.org

Table 6: Thermophysical Properties of Selected Branched Alkanes Measured by SLS and Other Methods

CompoundPropertyTemperature Range (K)
2,2,4,4,6,8,8-HeptamethylnonaneLiquid Density, Viscosity, Surface Tension acs.orgnih.gov298.15 - 573.15 acs.org
Squalane (2,6,10,15,19,23-Hexamethyltetracosane)Liquid Density, Viscosity, Surface Tension acs.orgnih.gov298.15 - 573.15 acs.org

Advanced Computational and Theoretical Investigations into Branched Alkane Behavior

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of a collection of molecules over time, MD can predict macroscopic properties like viscosity and density.

Rheological Properties and Structural Correlations in Branched Alkane Films

Nonequilibrium molecular dynamics (NEMD) simulations are instrumental in understanding the rheological (flow) behavior of alkanes under shear. wisconsin.edu Studies on various linear and branched alkanes reveal significant differences in their properties. The introduction of branches to an alkane chain generally leads to an increase in viscosity. For instance, simulations have shown that adding short, flexible branches can enhance viscosity by a factor of two or more compared to their linear isomers. wisconsin.edu This is a critical finding for applications such as lubricants, where viscosity is a key parameter.

Branched alkanes, like 5-butyl nonane, exhibit higher viscosity and weaker shear-thinning compared to their linear counterparts (e.g., tridecane). wisconsin.edu Shear thinning is the non-Newtonian behavior of fluids whose viscosity decreases under shear strain. aip.org While linear molecules tend to elongate and align with the direction of shear flow, branched molecules are thought to flatten into an oblate ellipsoid shape. wisconsin.edu This difference in molecular conformation under shear contributes to the observed variations in rheological properties.

Simulations of eicosane (B133393) (C20) isomers have further elucidated the effect of branching. It was observed that the presence of a branch significantly increases viscosity compared to the linear n-alkane structure. aip.org This enhancement is attributed to the increased difficulty for branched molecules to slide past one another compared to the more streamlined linear chains. libretexts.orglibretexts.org

Table 1: Effect of Branching on Alkane Viscosity (Qualitative Comparison)

Feature Linear Alkanes Branched Alkanes
Zero-Shear Viscosity Lower Higher wisconsin.eduaip.org
Shear Thinning More pronounced Weaker wisconsin.edu

| Molecular Alignment under Shear | Elongate and align with flow | Flatten and become oblate wisconsin.edu |

Influence of Interbranch Spacing on Material Properties

The specific placement of branches along a carbon backbone, which dictates the interbranch spacing, also has a measurable impact on material properties. Computational studies on eicosane isomers have shown that moving a branch along the carbon backbone has a complex, non-linear effect on viscosity. aip.org While the initial introduction of a branch causes a significant viscosity increase, subsequent changes in its position lead to smaller, varied effects. aip.org

The size of the branching group has a more substantial effect on viscosity than its position alone. aip.org For a molecule like 4,4-diethyl-2-methylhexane, the presence of three branches (two ethyl groups at the C4 position and one methyl group at the C2 position) creates significant steric hindrance. This complex architecture restricts molecular movement and entanglement, leading to higher viscosity compared to a linear undecane (B72203) (C11) molecule or an isomer with more widely spaced branches. The close proximity of the ethyl groups on the same carbon atom (a quaternary center) is a dominant structural feature that significantly influences its bulk fluid properties.

Force Field Development and Validation for Branched Alkane Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. researchgate.netnih.gov Developing and validating robust force fields for branched alkanes is an active area of research, crucial for accurately predicting their thermophysical properties. researchgate.net

Several types of force fields are used, including all-atom (AA), united-atom (UA), and coarse-grained (CG) models. researchgate.netsoton.ac.uk

All-Atom (AA) models explicitly represent every atom, offering high detail but at a significant computational cost. Examples include L-OPLS and CHARMM36. researchgate.netsoton.ac.ukacs.org

United-Atom (UA) models group hydrogen atoms with their adjacent carbon into single interaction sites (e.g., CH2, CH3), reducing computational expense. TraPPE-UA is a widely used example. researchgate.netacs.org

Coarse-Grained (CG) models group multiple heavy atoms into a single "bead," allowing for simulations of larger systems over longer timescales, though with a loss of chemical detail. soton.ac.ukacs.org

Systematic comparisons of these force fields have been carried out by simulating linear and branched alkanes (like squalane) and comparing the results for density, viscosity, and diffusion coefficients with experimental data. researchgate.net Such benchmarking studies are essential for validating the force fields and understanding their limitations, ensuring that simulations of complex molecules like this compound can produce reliable and predictive results. acs.org

Quantum Chemical Studies

Quantum chemical studies, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetics of molecules, complementing the classical mechanics approach of MD simulations.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Energetics

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to understand the fundamental reasons for the observed properties of branched alkanes.

A key finding from DFT studies is that branched alkanes are thermodynamically more stable than their straight-chain isomers. nih.gov To understand this, the total DFT energy can be partitioned into steric, electrostatic, and quantum components. Analysis has revealed, contrary to classical intuition, that branched alkanes possess less destabilizing steric energy than linear alkanes. nih.gov This lower steric energy is, however, largely canceled by an opposing quantum energy term. The deciding factor that favors branching is the electrostatic energy, which, combined with electron correlation effects, explains the greater stability of branched structures. nih.gov

DFT calculations, especially those that include corrections for long-range interactions (like dispersion), are crucial for accurately predicting the energies and reaction enthalpies of alkanes. nih.govacs.org These methods have been used to study various properties, from the combustion energies of alkanes to their adsorption on surfaces. dntb.gov.uachemrxiv.orgacs.org For this compound, DFT would predict it to be more thermodynamically stable than its linear isomer, n-undecane, a stability conferred primarily by favorable electrostatic and correlation effects within its more compact, branched structure. nih.gov

Table 2: DFT Energy Partitioning for Alkane Isomers

Energy Component Influence on Stability Finding for Branched Alkanes
Steric Energy Destabilizing Less destabilizing than in linear alkanes nih.gov
Quantum Energy Opposes and largely cancels the steric term nih.gov
Electrostatic Energy Stabilizing More favorable in branched alkanes, driving stability nih.gov

Studies on Radical Cations of Branched Alkanes and Magnetic Field Effects

When alkanes are exposed to ionizing radiation, they can form radical cations (RCs)—molecules that have lost an electron and possess an unpaired electron. The behavior of these reactive species can be studied using the time-resolved magnetic field effect (TR MFE) technique, which monitors the recombination fluorescence of radical ion pairs. acs.orgnih.gov

Studies on the radical cations of various branched heptane (B126788) and octane (B31449) isomers have shown that they are stable on timescales of tens of nanoseconds or longer at room temperature. acs.orgnih.gov This is in contrast to some linear alkane RCs, which can be more transient. The specific structure of the branched alkane RC can be identified by comparing experimentally determined hyperfine coupling (HFC) constants with values calculated using DFT. acs.orgnih.gov

The application of an external magnetic field influences the spin dynamics within the radical ion pairs, affecting the fluorescence decay. acs.orgnih.gov This phenomenon, known as the radical pair mechanism, is a cornerstone of spin chemistry. nih.govnih.gov Research has shown that for branched alkanes, there is no evidence of decay into olefin radical cations, indicating a degree of stability. acs.org These findings suggest that the radical cation of this compound, if formed, would be a relatively persistent species whose magnetic properties and spin dynamics could be characterized and predicted through a combination of TR MFE experiments and DFT calculations.

Mechanistic Studies of Chemical Reactions Involving Branched Alkanes

Catalytic Reaction Mechanisms

The catalytic reactions of branched alkanes like 4,4-diethyl-2-methylhexane are predominantly centered around isomerization and cracking, which are crucial processes in the petroleum industry for improving fuel quality. These transformations are typically carried out using bifunctional catalysts.

The isomerization of alkanes on acidic catalysts proceeds through carbocation intermediates. The mechanism involves the formation of carbenium ions (trivalent, positively charged carbon) and, in some cases, the involvement of carbonium ions (pentavalent, positively charged carbon) has been proposed, particularly in the initiation steps.

For this compound, the initial step would be the abstraction of a hydride ion by a strong acid site on the catalyst, leading to the formation of a carbenium ion. Given the structure of this compound, several secondary and tertiary carbenium ions can be formed. The relative stability of these ions (tertiary > secondary > primary) governs the likelihood of their formation and subsequent reactions.

Once formed, these carbenium ions can undergo skeletal rearrangement through a series of 1,2-hydride and 1,2-methide or 1,2-ethide shifts. These rearrangements lead to the formation of different structural isomers. For instance, a methyl group could migrate to an adjacent carbon, altering the carbon skeleton. The process aims to form more stable, more highly branched isomers where thermodynamically favorable.

The involvement of carbonium ions is often postulated in the initiation of the reaction, where a proton from a Brønsted acid catalyst protonates a C-H or a C-C bond of the alkane. This forms a transient five-coordinate carbonium ion which can then eliminate a molecule of hydrogen or a smaller alkane to generate a carbenium ion, thus initiating the catalytic cycle.

Table 1: Potential Carbenium Ion Intermediates from this compound

Precursor AlkaneInitial C-H Bond Cleavage SiteResulting Carbenium IonClassification
This compoundC2-H4,4-Diethyl-2-methylhexan-2-yl cationTertiary
This compoundC3-H4,4-Diethyl-2-methylhexan-3-yl cationSecondary
This compoundC5-H4,4-Diethyl-2-methylhexan-5-yl cationSecondary

The isomerization of alkanes is most efficiently carried out using bifunctional catalysts, which possess both acidic and metallic sites. A classic example is platinum supported on an acidic zeolite. The mechanism involves a synergistic action between these two types of sites. scilit.com

The reaction begins with the dehydrogenation of the alkane on a metallic site (e.g., platinum) to form an alkene intermediate. This alkene then migrates to an acidic site on the support, where it is protonated to form a carbenium ion. This carbenium ion undergoes skeletal isomerization as described in the previous section. The rearranged isoalkene then migrates back to a metallic site where it is hydrogenated back to a saturated isoalkane. This bifunctional pathway is generally more selective and occurs at lower temperatures than the purely acidic route. The proximity of the metal and acid sites is a critical factor for the efficiency of the catalytic process. dmaiti.com

While isomerization is the desired reaction, several side reactions can occur on the catalyst surface, reducing the selectivity for the target isomers. The primary undesired reaction is cracking, which involves the cleavage of C-C bonds in the carbenium ion intermediates, a process known as β-scission. stenutz.eu This leads to the formation of smaller alkanes and alkenes. Highly branched alkanes like this compound can be prone to cracking, especially at higher temperatures, due to the stability of the resulting tertiary carbenium ions.

Other side reactions include alkylation, where a carbenium ion reacts with an alkene, and coke formation, which involves the progressive dehydrogenation and polymerization of hydrocarbons on the catalyst surface, leading to deactivation. The selectivity towards isomerization over cracking is influenced by factors such as the catalyst's acid strength, the balance between metallic and acidic functions, and the reaction conditions (temperature, pressure, and hydrogen-to-hydrocarbon ratio). nist.gov

Transition Metal-Mediated C-H Activation Mechanisms

The direct functionalization of C-H bonds in alkanes is a significant goal in chemistry due to the high stability and inertness of these bonds. Transition metal complexes can activate C-H bonds through various mechanisms.

A key step in many C-H activation reactions is the formation of an alkane σ-complex, where the alkane coordinates to the metal center through a C-H σ-bond without breaking it. psu.edunih.gov This intermediate is often transient and precedes the oxidative addition or σ-bond metathesis step where the C-H bond is cleaved. For this compound, with its various primary, secondary, and tertiary C-H bonds, the metal complex could coordinate to any of these. The strength of the interaction and the subsequent reactivity would depend on steric factors and the electronic properties of the metal center. The formation of these σ-complexes weakens the C-H bond, facilitating its cleavage. nih.gov

Table 2: C-H Bond Types in this compound and Typical Bond Dissociation Energies (BDEs)

Bond TypeLocation in this compoundTypical BDE (kcal/mol)
Primary (1°)Methyl groups (C1, C2-methyl, ethyl-methyls)~100
Secondary (2°)Methylene (B1212753) groups (C3, C5, ethyl-methylenes)~97
Tertiary (3°)C2-H~93

Note: These are approximate values for typical alkanes and serve for illustrative purposes.

Photo-induced reactions provide a pathway for C-H activation under mild conditions. In a typical scenario, a transition metal complex, upon absorbing light, can dissociate a ligand to create a vacant coordination site. This highly reactive, coordinatively unsaturated species can then readily interact with an alkane molecule present in the solvent.

Studies on model systems, such as the photolysis of Cr(CO)₆ in alkane solvents, have shown that the dissociation of a CO ligand occurs on an ultrafast timescale. nih.gov The resulting Cr(CO)₅ fragment then coordinates with a solvent alkane molecule to form a σ-complex. psu.edunih.gov The dynamics of this process, including the lifetime of the intermediate species, can be studied using time-resolved spectroscopy. In the context of this compound, photochemical methods could be employed to generate a reactive metal center that would then activate one of its C-H bonds, leading to further functionalization.

Gas-Phase Reaction Mechanisms (Atmospheric Relevance)

The gas-phase reactions of alkanes with reactive species like chlorine atoms are initiated by the homolytic cleavage of the Cl-Cl bond, typically by heat or light, to form chlorine radicals. libretexts.org These radicals then abstract a hydrogen atom from the alkane, initiating a chain reaction. soran.edu.iq

In the case of branched alkanes like this compound, the reactivity of different C-H bonds is not equal. Hydrogen abstraction occurs preferentially from tertiary carbons, followed by secondary, and then primary carbons. libretexts.orgmsu.edu This selectivity is attributed to the lower bond dissociation energy of tertiary C-H bonds. For instance, the light-induced gas-phase chlorination of propane (B168953) at 25°C yields 45% 1-chloropropane (B146392) and 55% 2-chloropropane, demonstrating the higher reactivity of the secondary hydrogens. libretexts.orgmsu.edu

The reaction of this compound with chlorine atoms would be expected to produce a mixture of chlorinated isomers. The primary products would result from the abstraction of the tertiary hydrogen at the 2-position and the secondary hydrogens at the 3 and 5-positions. The general reaction scheme for the monochlorination of an alkane is:

R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

The product distribution will depend on the relative rates of hydrogen abstraction from the different positions in the molecule.

Table 1: Relative Reactivity of C-H Bonds in Alkanes towards Chlorine Atoms at 25°C
Bond TypeRelative Reactivity
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2

The atmospheric oxidation of branched alkanes, initiated primarily by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night, is a significant source of secondary organic aerosols (SOA). copernicus.orgnih.gov This process involves a complex series of reactions that lead to the formation of lower volatility products that can partition into the aerosol phase. nih.gov

The molecular structure of the alkane, including its size and degree of branching, plays a crucial role in determining the SOA yield. nih.govacs.org For a given carbon number, branched alkanes generally have lower SOA yields compared to linear and cyclic alkanes. acs.orgnih.gov This is attributed to the fragmentation of branched alkoxy radicals, which leads to the formation of smaller, more volatile products. acs.org

The oxidation of this compound would proceed through the formation of various alkyl radicals, followed by the addition of O₂ to form peroxy radicals (RO₂). These RO₂ radicals can then react with NO, other RO₂ radicals, or HO₂ radicals, or they can isomerize, leading to a cascade of oxidation products including alkyl nitrates, hydroperoxides, carbonyls, and carboxylic acids. tandfonline.com The lower volatility of these multifunctional products contributes to SOA formation. copernicus.orgtandfonline.com

Table 2: General Trend of SOA Yields from Different Alkane Structures
Alkane StructureRelative SOA Yield
CyclicHigh
LinearMedium
BranchedLow

Autoxidation, a process involving the intramolecular hydrogen shift of a peroxy radical followed by further O₂ addition, can be a significant pathway in the atmospheric oxidation of branched alkanes, leading to the formation of highly oxygenated organic molecules (HOMs) with low volatility. researchgate.net The presence of tertiary C-H bonds in branched alkanes makes them more susceptible to hydrogen abstraction, which can initiate the autoxidation process. researchgate.net

The branching structure of an alkane influences the formation of low-volatility products. While branching can lead to fragmentation and the formation of more volatile products, the autoxidation of the resulting radicals can produce multifunctional, low-volatility species. acs.orgresearchgate.net These HOMs can contribute significantly to the formation and growth of new particles in the atmosphere. The mechanistic pathways for the formation of these species are related to those that occur during low-temperature combustion. researchgate.net

In the gas phase, branched alkanes can undergo ion-molecule reactions, for example, with ions like CH₃⁺ and CH₄⁺•. rsc.org Reactions with CH₃⁺ typically involve hydride abstraction, leading to the formation of a carbocation that can then fragment. rsc.org Reactions with CH₄⁺• often begin with charge exchange, and the resulting radical cation can fragment in various ways. rsc.org

Mass spectrometry provides insights into the fragmentation patterns of branched alkanes. Upon electron ionization, alkanes produce a molecular ion peak, although it may be of low intensity. libretexts.org The fragmentation pattern is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org For branched alkanes, fragmentation is more likely to occur at the branch points, leading to the formation of more stable secondary and tertiary carbocations. The mass spectrum of this compound would be expected to show significant peaks corresponding to the loss of methyl, ethyl, and larger alkyl groups, reflecting the stability of the resulting carbocations.

Combustion Reaction Mechanisms of Branched Alkanes

The combustion of alkanes is a high-temperature exothermic reaction that produces carbon dioxide and water. The mechanism of combustion is highly complex, proceeding through a free radical chain reaction. alevelchemistry.co.ukidc-online.com

Branched alkanes are important components of gasoline because they have higher octane (B31449) ratings than their straight-chain isomers, meaning they are more resistant to knocking. alevelchemistry.co.uk The heat of combustion decreases with increasing branching. alevelchemistry.co.uk

The combustion of this compound, like other branched alkanes, would involve initiation steps that break C-C or C-H bonds to form radicals. These radicals then react with oxygen in a series of propagation steps, leading to the formation of various intermediates, including hydroperoxides, which can then decompose to produce more radicals, leading to a branched-chain explosion. The complexity of the alkane structure leads to a wide variety of possible radical intermediates and reaction pathways. Incomplete combustion can lead to the formation of carbon monoxide and soot. libretexts.org

Environmental and Biological Degradation Pathways of Branched Alkanes: Mechanistic Insights

Microbial Degradation Mechanisms

Microorganisms have evolved sophisticated enzymatic systems to utilize alkanes as a source of carbon and energy. However, the intricate structures of highly branched alkanes present considerable challenges to these metabolic pathways.

In general, the biodegradability of alkanes is inversely related to their structural complexity. Linear alkanes (n-alkanes) are typically degraded more readily than their branched isomers. The presence of alkyl branches can sterically hinder enzymatic attack and disrupt the normal flow of metabolites through catabolic pathways like β-oxidation.

Studies have shown that lower-molecular-weight n-alkanes are often consumed by microorganisms before higher-molecular-weight ones, and branched alkanes are generally more recalcitrant than linear alkanes of similar carbon number. researchgate.net However, under certain conditions, this trend can be altered. For instance, under sulfate-reducing conditions, there is evidence for the preferential degradation of branched alkanes over n-alkanes. nih.gov

Table 1: Comparative Biodegradability of Alkane Structures

Alkane TypeGeneral BiodegradabilityInfluencing Factors
Linear Alkanes (n-alkanes) HighChain length (shorter chains are often degraded faster), temperature, nutrient availability.
Branched Alkanes (iso-alkanes) Moderate to LowDegree and position of branching, presence of quaternary carbons, microbial species present.
Cyclic Alkanes (cycloalkanes) LowRing strain, number of rings, presence of alkyl substituents.

This table provides a generalized comparison of biodegradability.

The initial step in the aerobic degradation of alkanes is an oxidation reaction catalyzed by oxygenases. Several classes of enzymes are known to be involved in the oxidation of both linear and branched alkanes.

Alkane Hydroxylases (AlkB): These non-heme iron integral membrane proteins are widespread in alkane-degrading bacteria. copernicus.org While often associated with the degradation of medium-chain n-alkanes, some AlkB systems, particularly in genera like Rhodococcus, have been shown to be crucial for the degradation of branched and cyclic alkanes. researchgate.netnih.gov The Alk system of Pseudomonas putida GPo1 can hydroxylate linear and branched aliphatic compounds. frontiersin.orgwikipedia.org

Cytochrome P450 Monooxygenases (CYPs): This diverse family of heme-containing enzymes can hydroxylate a wide range of substrates, including alkanes. frontiersin.orgnih.gov Bacterial CYPs, such as those from the CYP153 family, are known to be involved in the terminal oxidation of alkanes. savemyexams.com Some P450 enzymes have been engineered to hydroxylate alkanes at sub-terminal positions, producing branched alcohols. nih.gov They are implicated in the degradation of both linear and branched alkanes in various microorganisms, including some Rhodococcus and Acinetobacter species. morressier.comdntb.gov.ua

Methane (B114726) Monooxygenases (MMOs): While primarily responsible for methane oxidation, soluble and particulate MMOs can co-metabolize a range of short-chain alkanes. Their activity on highly branched, larger alkanes is limited.

Flavin-binding Monooxygenases (AlmA, LadA): These enzymes are typically involved in the degradation of long-chain n-alkanes. researchgate.net

For a compound like 4,4-Diethyl-2-methylhexane, the initial enzymatic attack would likely be sterically hindered. However, versatile enzyme systems, such as certain cytochrome P450s or specialized alkane hydroxylases found in bacteria like Rhodococcus, may be capable of oxidizing one of the terminal methyl groups.

Once the initial oxidation to an alcohol has occurred, the degradation proceeds through distinct aerobic or anaerobic pathways.

Aerobic Pathways: Under aerobic conditions, the primary alcohol is further oxidized to an aldehyde and then to a carboxylic acid. scispace.comglobalsciencebooks.info This fatty acid can then, in principle, enter the β-oxidation pathway. However, the branching in the carbon skeleton of this compound would disrupt this process. The presence of the quaternary carbon at the C4 position and the methyl group at the C2 position would prevent the straightforward sequential removal of two-carbon units. algoreducation.com

Terminal Oxidation: The most common pathway involves the oxidation of a terminal methyl group. globalsciencebooks.info

Subterminal Oxidation: Some microorganisms can oxidize alkanes at a subterminal carbon, leading to the formation of a secondary alcohol and subsequently a ketone. frontiersin.orgepa.gov This pathway is also a possibility for branched alkanes and has been observed in Rhodococcus species. morressier.com

Anaerobic Pathways: In the absence of oxygen, the initial activation of the highly stable C-H bond of alkanes is a significant challenge. A key mechanism for anaerobic alkane degradation is the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase. wikipedia.orgresearchgate.net This has been demonstrated for both n-alkanes and branched alkanes under sulfate- and nitrate-reducing conditions. wikipedia.org The resulting alkylsuccinate is then further metabolized. For this compound, this addition would likely occur at a secondary carbon atom, if sterically accessible. Another, less common, anaerobic activation mechanism is carboxylation. researchgate.net

The physical and chemical properties conferred by a branched structure significantly impact microbial interaction with the alkane.

Microbial Uptake: Alkanes are hydrophobic and have low water solubility. Microorganisms have developed strategies to access these substrates, including the production of biosurfactants to emulsify the hydrocarbon and direct contact with the oil phase. copernicus.orgresearchgate.net The complex shape of highly branched alkanes may influence their partitioning into cell membranes and their interaction with uptake systems. The hydrophobicity of these compounds can also lead to accumulation in the cell membrane, potentially causing toxicity. studysmarter.co.uk

Metabolic Hindrance: The presence of branching, particularly quaternary carbons, poses a significant steric hindrance to the active sites of enzymes. morressier.com This can drastically slow down or even prevent degradation. The β-oxidation pathway is often blocked by alkyl branches, requiring alternative metabolic routes. algoreducation.com For instance, the degradation of the isoprenoid pristane (B154290) requires an initial α-oxidation step to remove the methyl branch before β-oxidation can proceed.

Several microbial genera are recognized for their ability to degrade a wide range of hydrocarbons, including complex branched structures.

Rhodococcus : This genus is well-known for its broad catabolic versatility and its ability to degrade a variety of hydrophobic compounds. Strains of Rhodococcus have been shown to degrade branched alkanes in diesel fuel and possess multiple alkane hydroxylase systems. nih.govmorressier.comscispace.comresearchgate.net

Mycobacterium : Certain species within this genus are capable of degrading highly branched alkanes. For example, Mycobacterium fortuitum and Mycobacterium ratisbonense have been shown to degrade squalane (B1681988), a multiply branched alkane. morressier.com

Pseudomonas : While many species are known for degrading n-alkanes, some, like Pseudomonas aeruginosa, have demonstrated the ability to degrade long-chain and likely branched alkanes.

Acinetobacter : This genus includes species that can utilize a range of alkanes as their sole carbon source and are known to possess cytochrome P450 enzymes for alkane oxidation. researchgate.net

Alcanivorax : These marine bacteria are specialists in alkane degradation and can efficiently degrade branched alkanes.

Table 2: Key Microbial Genera in Branched Alkane Degradation

Microbial GenusKnown Capabilities Related to Branched AlkanesRelevant Enzymatic Systems
Rhodococcus Degradation of various branched alkanes, including those in diesel fuel.Alkane hydroxylases (AlkB), Cytochrome P450s.
Mycobacterium Degradation of multiply branched alkanes like squalane.Likely specialized oxygenases.
Pseudomonas Degradation of long-chain and branched alkanes.Alkane hydroxylases (AlkB).
Acinetobacter Utilization of a broad range of alkanes.Cytochrome P450s.
Alcanivorax Efficient degradation of branched alkanes in marine environments.Alkane hydroxylases.

Research Applications and Future Directions in Branched Alkane Chemistry

Design and Synthesis of Model Compounds for Complex Hydrocarbon Mixtures (e.g., Petroleum Unresolved Complex Mixture)

Petroleum is an extraordinarily complex mixture of hydrocarbons, a significant portion of which cannot be resolved into individual compounds by standard gas chromatography. This fraction is known as the Unresolved Complex Mixture (UCM) or "hump". wikipedia.org The UCM is of particular interest because it is resistant to biodegradation and contains a wealth of geochemical information. researchgate.net

Highly branched alkanes are major constituents of the UCM. researchgate.net To understand the formation, fate, and environmental impact of these complex mixtures, scientists design and synthesize model compounds. 4,4-Diethyl-2-methylhexane can serve as such a model. By synthesizing and studying the properties of specific, highly-branched isomers, researchers can:

Elucidate Geochemical Pathways: The presence and relative abundance of certain branched structures can provide clues about the biological and geological history of a petroleum reservoir.

Investigate Environmental Fate: Understanding the physical, chemical, and biological degradation pathways of model compounds helps to predict the environmental persistence and toxicity of the UCM. wikipedia.org

Develop Analytical Standards: Pure, synthesized branched alkanes are essential for calibrating analytical instruments and for identifying unknown components in complex mixtures.

The synthesis of these model compounds often involves multi-step organic reactions to achieve the desired branching pattern. plymouth.ac.uk

Advancement of Separation Science for Branched Alkanes (e.g., GC×GC-MS in Petroleum Analysis)

The sheer number of isomers in petroleum, particularly within the branched alkane fraction, presents a significant analytical challenge. plymouth.ac.uk Traditional gas chromatography-mass spectrometry (GC-MS) is often insufficient to separate and identify all components. wikipedia.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of complex hydrocarbon mixtures. gcms.cznih.gov This technique offers significantly higher peak capacity and resolution compared to conventional GC. gcms.cz In GC×GC, the sample is subjected to two different separation columns, allowing for the separation of compounds that would co-elute on a single column. nih.gov

The application of GC×GC-MS in petroleum analysis has enabled:

Enhanced Isomer Resolution: The improved separation allows for the identification of a much larger number of individual branched alkane isomers. acs.orgdlr.de

Group-Type Separation: GC×GC can effectively separate hydrocarbons into different classes (e.g., linear alkanes, branched alkanes, cycloalkanes, and aromatics), providing a more detailed compositional analysis. researchgate.net

Fingerprinting of Crude Oils: The detailed hydrocarbon profiles obtained from GC×GC can be used to "fingerprint" different crude oils, which is valuable for exploration and for identifying the source of oil spills. plymouth.ac.uk

The data below illustrates the complexity of hydrocarbon mixtures and the need for advanced separation techniques.

Analytical TechniqueResolvable Components in Crude OilKey Advantages
Gas Chromatography (GC) ThousandsStandard, robust technique
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Tens of thousandsHigh peak capacity, structured chromatograms

Contributions to Advanced Fuel Research (e.g., Renewable Gasoline, Jet Fuel)

Branched alkanes play a crucial role in the performance of modern fuels. Compared to their linear counterparts, branched alkanes generally have:

Higher Octane (B31449) Numbers: This is particularly important for gasoline, as it relates to the fuel's resistance to knocking or premature detonation in an engine. mdpi.com

Improved Cold-Flow Properties: Branching disrupts the regular packing of molecules, leading to lower freezing points. This is critical for aviation fuels, which are exposed to extremely low temperatures at high altitudes. nih.gov

The demand for sustainable and high-performance fuels has driven research into the production of tailored branched alkanes from renewable sources. researchgate.netrsc.org This includes the development of biofuels for both gasoline and jet fuel applications. nih.govresearchgate.net

Several pathways are being explored for the synthesis of renewable branched alkanes, including:

Hydroprocessing of Bio-oils: Oils derived from algae or other biomass can be catalytically treated to produce a mixture of alkanes suitable for fuel use. rsc.orgnrel.gov

Catalytic Conversion of Sugars: Sugars from lignocellulosic biomass can be converted into furanic compounds, which can then be further processed into branched alkanes. researchgate.net

Alcohol-to-Jet (ATJ) Pathways: Bio-derived alcohols like ethanol (B145695) and butanol can be dehydrated, oligomerized, and hydrogenated to produce jet fuel-range branched alkanes. nih.gov

The properties of this compound, with its significant branching, make it a relevant structure in the context of developing high-performance, renewable fuels.

Emerging Methodologies in Organic Synthesis Applicable to Branched Alkanes

The synthesis of specific, highly branched alkanes like this compound requires precise control over the formation of carbon-carbon bonds. While classical methods exist, there is ongoing research into developing more efficient and selective synthetic routes.

Established Synthetic Routes:

Grignard Reactions: The reaction of a Grignard reagent with a ketone or ester can be used to create tertiary alcohols, which can then be dehydrated and hydrogenated to form branched alkanes. plymouth.ac.uk

Wittig Reaction: This reaction is useful for forming carbon-carbon double bonds, which can then be hydrogenated to the corresponding alkane. plymouth.ac.uk

Friedel-Crafts Alkylation: While more commonly used for aromatic compounds, variations of this reaction can be applied to the synthesis of branched alkanes.

Emerging Methodologies:

Catalytic Reforming: This industrial process is used to increase the branching of alkanes in petroleum refining, and research continues to develop more selective and efficient catalysts. stackexchange.com

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Suzuki and Stille couplings, offer powerful methods for the precise construction of C-C bonds and can be adapted for the synthesis of complex alkanes. stackexchange.com

C-H Activation/Functionalization: A major goal in modern organic synthesis is the direct and selective conversion of C-H bonds into C-C or other bonds. princeton.edu The development of catalysts for the selective functionalization of alkanes could provide more direct and efficient routes to highly branched structures. princeton.edu

The table below summarizes some of the key synthetic reactions for forming the carbon skeletons of branched alkanes.

Reaction TypeDescriptionApplicability to Branched Alkanes
Grignard Reaction Addition of an organomagnesium halide to a carbonyl compound.Forms tertiary alcohols as precursors to highly branched structures. plymouth.ac.uk
Wittig Reaction Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene.Creates C=C bonds that can be hydrogenated. plymouth.ac.uk
Catalytic Reforming Isomerization of linear or lightly branched alkanes over a catalyst.Increases the overall branching of a hydrocarbon mixture. stackexchange.com
C-H Activation Direct functionalization of a C-H bond.An emerging area with the potential for highly efficient synthesis. princeton.edu

Integration of Experimental and Computational Approaches in Branched Alkane Research

The study of branched alkanes is increasingly benefiting from the synergy between experimental and computational methods. mdpi.comnih.gov Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, while experimental work is essential for validating these predictions and for providing real-world data.

Computational Approaches:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the structures, energies, and spectroscopic properties of branched alkanes with high accuracy.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of molecules over time, providing insights into properties like viscosity, diffusion, and phase behavior. mdpi.com

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is a powerful technique for studying the adsorption of molecules in porous materials, which is relevant for understanding separation processes. nih.gov

Integration with Experimental Data:

Predicting Fuel Properties: Computational models can be used to predict properties like octane number and cetane number, helping to guide the design of new fuel molecules.

Understanding Separation Mechanisms: Simulations can provide a molecular-level understanding of how branched alkanes interact with stationary phases in chromatography, aiding in the development of new separation materials and methods. mdpi.com

Interpreting Spectroscopic Data: Calculated spectroscopic data (e.g., NMR, IR) can be compared with experimental spectra to confirm the structure of newly synthesized compounds.

This integrated approach accelerates the pace of research by allowing for the rapid screening of potential candidate molecules and by providing a deeper understanding of the fundamental principles governing the behavior of branched alkanes.

Q & A

Basic Research Question

  • ¹H NMR : Methyl groups (δ 0.8–1.0 ppm) and ethyl groups (δ 1.2–1.5 ppm) show distinct splitting patterns.
  • ¹³C NMR : Quaternary carbons at branching points (e.g., C4) resonate at δ 30–35 ppm, differing from linear analogs.
  • IR Spectroscopy : Absence of functional groups (e.g., C=O, O-H) confirms alkane identity.
  • Reference Data : Compare spectra with PubChem entries for similar alkanes (e.g., 2,4-dimethylhexane) .

How do steric effects influence the reactivity of this compound in catalytic cracking or halogenation reactions?

Advanced Research Question

  • Catalytic Cracking : The bulky structure resists β-scission due to steric hindrance, favoring dehydrogenation over bond cleavage. Use zeolite catalysts (e.g., H-ZSM-5) to enhance selectivity .
  • Halogenation : Bromination under UV light predominantly occurs at tertiary C-H bonds (C2), validated by GC-MS analysis of monobrominated products.
  • Contradiction Analysis : Discrepancies in product ratios across studies may arise from differences in reaction conditions (e.g., solvent polarity, temperature). Replicate experiments with controlled variables to isolate steric vs. electronic effects .

What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, density) of this compound?

Advanced Research Question

  • Data Reconciliation : Cross-reference measurements from independent sources (e.g., PubChem, EPA DSSTox) and account for impurities via high-resolution mass spectrometry (HRMS).
  • Standardization : Use IUPAC-recommended methods for density (oscillating U-tube) and boiling point (distillation under reduced pressure).
  • Example : If literature reports boiling points ranging from 160–170°C, conduct distillation with a standardized apparatus and compare results to computational predictions (e.g., using COSMO-RS) .

How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic or environmental degradation pathways of this compound?

Advanced Research Question

  • Tracer Studies : Synthesize deuterated analogs (e.g., 4,4-diethyl-2-methyl-[D₃]-hexane) to track biodegradation in soil models via LC-MS.
  • Degradation Products : Identify metabolites (e.g., ketones or carboxylic acids) using high-performance liquid chromatography (HPLC) coupled with tandem MS.
  • Environmental Impact : Assess persistence using OECD 301F ready biodegradability tests and correlate with computational ecotoxicity models (e.g., EPI Suite) .

What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Basic Research Question

  • Crystallization Issues : The compound’s high branching and low polarity hinder crystal lattice formation.
  • Solutions :
    • Use slow evaporation with nonpolar solvents (e.g., hexane) at sub-zero temperatures.
    • Employ seeding techniques with structurally similar alkanes (e.g., 2,2-dimethylpentane).
  • Validation : Compare experimental unit cell parameters with DFT-optimized crystal structures .

How does this compound compare to linear alkanes in surfactant or lubricant formulations, and what molecular dynamics explain these differences?

Advanced Research Question

  • Surfactant Performance : Branched alkanes exhibit lower critical micelle concentration (CMC) than linear analogs due to reduced packing efficiency. Validate via surface tension measurements.
  • Lubricant Viscosity : Molecular dynamics simulations show branched structures reduce shear stress under high pressure.
  • Experimental Design : Compare tribological properties using a ball-on-disk tribometer and analyze wear scars via SEM-EDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.